Acetic acid;2-iodooctan-3-ol
Description
Significance of Organoiodine Compounds as Versatile Synthetic Intermediates
Organoiodine compounds, which feature one or more carbon-iodine bonds, are of significant interest in the field of organic chemistry. wikipedia.org While relatively rare in nature, they serve as crucial intermediates in a multitude of synthetic transformations. The utility of organoiodides stems from the nature of the carbon-iodine (C-I) bond; it is the weakest among the carbon-halogen bonds. wikipedia.orgmsu.edu This inherent weakness facilitates the easy cleavage of the C-I bond, making organoiodine compounds highly reactive and thus valuable for constructing more complex molecules. wikipedia.org
The reactivity of the C-I bond allows for a wide range of chemical reactions, including nucleophilic substitutions, cross-coupling reactions, and the formation of organometallic reagents. masterorganicchemistry.com For instance, alkyl iodides are the most reactive among alkyl halides in nucleophilic substitution reactions. msu.edu This enhanced reactivity is a key advantage in laboratory-scale organic synthesis, enabling reactions to proceed under milder conditions and often with higher yields. wikipedia.org Furthermore, the development of hypervalent iodine reagents has expanded the scope of organoiodine chemistry, providing non-toxic and environmentally benign reagents for a variety of transformations such as oxidations, halogenations, and the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgnih.gov
Structural Classifications and Reactivity Modulations of Secondary Alkyl Iodo-Esters
Secondary alkyl iodo-esters, such as the titular compound 2-iodooctan-3-yl acetate (B1210297), represent a specific class of organoiodine compounds with distinct structural features that modulate their reactivity. The "secondary" classification indicates that the iodine atom is attached to a carbon atom that is itself bonded to two other carbon atoms. This structural arrangement has important implications for the reaction mechanisms these compounds are likely to undergo.
The reactivity of secondary alkyl halides is often a balance between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. masterorganicchemistry.com The presence of the bulky iodine atom and the adjacent ester group in a molecule like 2-iodooctan-3-yl acetate can influence the preferred reaction pathway. For example, the use of a strong, non-basic nucleophile in a polar aprotic solvent would favor an SN2 reaction. Conversely, a strong, bulky base would promote an E2 elimination. masterorganicchemistry.com The nature of the ester group can also play a role, potentially influencing the stereochemical outcome of reactions at the adjacent carbon center.
The table below illustrates the trend in carbon-halogen bond strengths, which is a key determinant of reactivity.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | ~115 |
| C-Cl | ~84 |
| C-Br | ~72 |
| C-I | ~58 |
This data highlights the relative weakness of the C-I bond, contributing to the high reactivity of alkyl iodides. msu.edu
Contemporary Research Trajectories and Challenges in 2-Iodooctan-3-yl Acetate Chemistry
While specific research on 2-iodooctan-3-yl acetate is not widely documented, contemporary research in the broader field of functionalized organoiodine compounds points to several key trajectories and challenges that would be relevant to this molecule. A major focus of current research is the development of novel synthetic methodologies that are more efficient, selective, and environmentally friendly. organic-chemistry.org This includes the use of catalytic systems to generate organoiodine species in situ, thereby avoiding the need to handle potentially unstable iodinated intermediates. nih.gov
For a molecule like 2-iodooctan-3-yl acetate, a significant research challenge would be the stereoselective synthesis of specific isomers. The molecule contains two chiral centers, at the carbon bearing the iodine and the carbon bearing the acetate group. Controlling the relative and absolute stereochemistry during synthesis would be crucial for any potential applications, for example, in the synthesis of natural products or pharmaceuticals.
Another area of active research is the use of organoiodine compounds in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. acs.org The reactivity of the iodo-ester functionality could potentially be harnessed in such cascade sequences to rapidly build molecular complexity. Challenges in this area include managing the reactivity of the various functional groups present in the molecule and avoiding unwanted side reactions. The development of robust and selective methods for the synthesis and subsequent transformation of complex organoiodine compounds like 2-iodooctan-3-yl acetate remains a key objective in modern synthetic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
89877-10-1 |
|---|---|
Molecular Formula |
C10H21IO3 |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
acetic acid;2-iodooctan-3-ol |
InChI |
InChI=1S/C8H17IO.C2H4O2/c1-3-4-5-6-8(10)7(2)9;1-2(3)4/h7-8,10H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
GEHJVPJWKGRMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(C)I)O.CC(=O)O |
Origin of Product |
United States |
Advanced Mechanistic Investigations of 2 Iodooctan 3 Yl Acetate Reactivity
Nucleophilic Substitution Reactions at the Iodinated Carbon Center
The carbon-iodine (C-I) bond in 2-iodooctan-3-yl acetate (B1210297) is the primary site of reactivity for nucleophilic substitution. The nature of the substrate as a secondary halide places it at a mechanistic crossroads, where multiple pathways can compete.
Comparative Analysis of SN1, SN2, and Single-Electron Transfer (SET) Pathways
The reactivity of 2-iodooctan-3-yl acetate in nucleophilic substitution is a nuanced balance between S\textsubscript{N}1, S\textsubscript{N}2, and potentially single-electron transfer (SET) mechanisms. As a secondary alkyl halide, it can proceed through either bimolecular (S\textsubscript{N}2) or unimolecular (S\textsubscript{N}1) pathways, with the predominant mechanism being highly dependent on the reaction conditions. masterorganicchemistry.comquora.com
The S\textsubscript{N}2 pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic carbon atom from the backside, displacing the iodide leaving group and causing an inversion of stereochemistry. masterorganicchemistry.comyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. quora.comlumenlearning.com For 2-iodooctan-3-yl acetate, the steric hindrance from the pentyl group and the adjacent acetoxy group can slow down the S\textsubscript{N}2 reaction compared to a primary halide. masterorganicchemistry.com
The S\textsubscript{N}1 pathway is a two-step process initiated by the departure of the iodide leaving group to form a secondary carbocation intermediate. youtube.com This is the rate-determining step. masterorganicchemistry.com The carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic or partially racemized product. This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.comlibretexts.org The stability of the secondary carbocation formed from 2-iodooctan-3-yl acetate is a critical factor; while less stable than a tertiary carbocation, it can still form under appropriate conditions. youtube.com
A Single-Electron Transfer (SET) pathway represents an alternative radical-based mechanism. In this process, an electron is transferred from a potent nucleophile or a catalyst to the alkyl iodide, leading to the formation of a radical anion. This intermediate then fragments, cleaving the C-I bond to produce an alkyl radical and an iodide anion. nih.gov This pathway is distinct from the classic ionic mechanisms of S\textsubscript{N}1 and S\textsubscript{N}2 and is often considered in reactions involving specific reagents capable of electron donation. nih.gov
Table 1: Comparative Analysis of Nucleophilic Substitution Pathways for 2-Iodooctan-3-yl Acetate
| Feature | S\textsubscript{N}1 Pathway | S\textsubscript{N}2 Pathway | Single-Electron Transfer (SET) Pathway |
|---|---|---|---|
| Mechanism | Two steps, carbocation intermediate. youtube.com | One step, concerted backside attack. masterorganicchemistry.com | Stepwise, radical intermediates. nih.gov |
| Rate Determining Step | Formation of the secondary carbocation. masterorganicchemistry.com | Bimolecular attack of the nucleophile. masterorganicchemistry.com | Electron transfer to form radical anion. |
| Substrate Influence | Favored by substrates that form stable carbocations (secondary is viable). quora.com | Favored by unhindered substrates (secondary is slower than primary). masterorganicchemistry.com | Dependent on the reduction potential of the C-I bond. |
| Nucleophile | Favored by weak, non-basic nucleophiles. lumenlearning.com | Favored by strong nucleophiles. lumenlearning.com | Favored by potent electron-donating reagents. |
| Solvent | Polar protic solvents (e.g., H₂O, ROH) stabilize the carbocation. libretexts.org | Polar aprotic solvents (e.g., DMSO, Acetone) enhance nucleophilicity. lumenlearning.com | Solvent can influence radical stability and lifetime. |
| Stereochemistry | Racemization or partial racemization. youtube.com | Complete inversion of configuration. quora.com | Typically leads to racemization. |
Influence of Substrate Structure and Solvent Effects on Reaction Selectivity
The specific structure of 2-iodooctan-3-yl acetate and the choice of solvent have a profound impact on which substitution pathway dominates.
Substrate Structure:
Steric Hindrance: The iodinated carbon is secondary, bonded to a methyl group and a larger octan-3-ol derived chain. The pentyl group on the adjacent carbon contributes to steric bulk, which can impede the backside attack required for an S\textsubscript{N}2 reaction. masterorganicchemistry.commissouri.edu
Leaving Group: The iodide ion is an excellent leaving group because it is a very weak base, which facilitates both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. libretexts.orgyoutube.com
Electronic Effects: The acetate group on the adjacent carbon is electron-withdrawing, which can destabilize a developing positive charge at the reaction center through an inductive effect. This would disfavor the S\textsubscript{N}1 pathway. However, the oxygen atoms of the acetate group possess lone pairs and could potentially participate in anchimeric assistance (neighboring group participation), stabilizing the transition state or intermediate, which could accelerate substitution reactions.
Solvent Effects: The polarity and protic nature of the solvent are critical in determining the reaction pathway.
Polar Protic Solvents (e.g., water, ethanol): These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate through hydrogen bonding. libretexts.org This significantly accelerates the S\textsubscript{N}1 reaction rate. libretexts.org
Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thereby increasing the rate of S\textsubscript{N}2 reactions. lumenlearning.comdalalinstitute.com
Table 2: Influence of Solvent on Nucleophilic Substitution of 2-Iodooctan-3-yl Acetate
| Solvent Type | Example(s) | Effect on S\textsubscript{N}1 Pathway | Effect on S\textsubscript{N}2 Pathway | Preferred Pathway |
|---|---|---|---|---|
| Polar Protic | Water (H₂O), Ethanol (EtOH) | Rate increases due to stabilization of the carbocation intermediate. libretexts.org | Rate decreases due to solvation of the nucleophile. dalalinstitute.com | S\textsubscript{N}1 |
| Polar Aprotic | Acetone, DMSO, Acetonitrile (B52724) | Rate is slower as the carbocation is less stabilized. | Rate increases as the nucleophile is more reactive. lumenlearning.com | S\textsubscript{N}2 |
| Nonpolar | Hexane, Benzene | Very slow; insufficient stabilization of charged intermediates/transition states. | Very slow; reagents often have poor solubility. | Neither favored |
Catalytic Mechanisms in C-I Bond Activation (e.g., Copper, Palladium)
Transition metal catalysis provides powerful methods for activating the C-I bond in alkyl iodides like 2-iodooctan-3-yl acetate for cross-coupling reactions.
Copper-Catalyzed Reactions: Copper catalysts are effective for a variety of transformations involving alkyl iodides. nih.gov Mechanisms can be complex and may involve single-electron transfer (SET), atom-transfer carbonylation (ATC), or the formation of organocopper intermediates. uic.edu In some cases, aryl radicals generated via copper catalysis can initiate the cleavage of the C-I bond. nih.gov Photoinduced copper-catalyzed reactions can also proceed under mild conditions, sometimes involving an excited state of a copper complex that facilitates the reaction via SET. scispace.com
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of C-C bond formation. For alkyl iodides, the mechanism often deviates from the standard catalytic cycle seen with aryl halides. A common pathway involves a hybrid organometallic-radical mechanism. scilit.com The cycle may be initiated by the oxidative addition of the alkyl iodide to a Pd(0) complex. However, due to the potential for competing β-hydride elimination from the resulting alkyl-palladium(II) intermediate, subsequent steps must be rapid. sci-hub.st In some Heck-type reactions, a radical pathway is proposed where the alkyl radical is generated and then participates in the coupling. scilit.comresearchgate.net The presence of an alkyne can promote the initial oxidative addition, likely through precoordination to the palladium center, leading to intramolecular S\textsubscript{N}2 oxidative addition. sci-hub.st
Table 3: Catalytic Systems for C-I Bond Activation
| Catalyst | Typical Reaction | Proposed Mechanistic Steps | Relevance to 2-Iodooctan-3-yl Acetate |
|---|---|---|---|
| Copper (Cu) | Cross-coupling, Carbonylation | Halogen-Atom Transfer (XAT), Formation of alkyl radicals, Oxidative addition, Reductive elimination. nih.govthieme-connect.com | Enables coupling with various nucleophiles and carbonylation under relatively mild conditions. uic.edu |
| Palladium (Pd) | Heck-type reactions, Suzuki coupling | Oxidative addition (S\textsubscript{N}2-type or radical), Migratory insertion, Transmetalation, Reductive elimination. scilit.comsci-hub.st | Allows for the formation of C-C bonds, creating more complex molecular architectures. |
Radical-Mediated Transformations
The relatively weak C-I bond (bond dissociation energy ~220-230 kJ/mol) makes 2-iodooctan-3-yl acetate a suitable precursor for generating alkyl radicals under various conditions.
Generation and Trapping of Alkyl and Acyl Radical Intermediates
The homolytic cleavage of the C-I bond in 2-iodooctan-3-yl acetate generates a secondary alkyl radical. This can be achieved through several methods:
Classical Methods: Traditional approaches often used toxic reagents like tributyltin hydride. rsc.org
Halogen-Atom Transfer (XAT): A more modern approach involves using a radical to abstract the iodine atom from the substrate. For instance, α-aminoalkyl radicals, generated photochemically or electrochemically, can efficiently abstract an iodine atom to produce the desired alkyl radical in a chain propagation process. nih.govnih.gov
Catalytic Generation: Metal catalysts, particularly copper, can facilitate radical generation. nih.govuic.edu Mechanistic studies suggest that some copper-catalyzed carbonylations proceed via an atom-transfer carbonylation (ATC) mechanism, where an alkyl radical adds to carbon monoxide to form an acyl radical intermediate. uic.edu
Once generated, the 2-acetoxyoctan-2-yl radical can be "trapped" in various ways, most commonly through addition to an alkene or alkyne acceptor in a Giese-type reaction. nih.gov It is also possible under certain conditions for the acetate group itself to undergo fragmentation, leading to the formation of acyl radicals, although this typically requires more forcing conditions. iu.edu
Table 4: Methods for Generating Radical Intermediates from 2-Iodooctan-3-yl Acetate
| Method | Description | Key Intermediates |
|---|---|---|
| Electrochemical Reduction | Indirect reduction using a mediator like O₂ generates a superoxide (B77818) that transfers an electron to the C-I bond. rsc.orgucl.ac.uk | Radical anion, secondary alkyl radical. |
| Halogen-Atom Transfer (XAT) | An initiator radical (e.g., α-aminoalkyl, silyl (B83357) radical) abstracts the iodine atom. nih.govnih.gov | Secondary alkyl radical. |
| Atom-Transfer Carbonylation (ATC) | A copper catalyst mediates the formation of an alkyl radical which is then trapped by CO. uic.edu | Secondary alkyl radical, acyl radical. |
| Photoinduced Homolysis | Direct cleavage of the C-I bond using UV light or visible light with a photosensitizer. nih.govwpmucdn.com | Secondary alkyl radical. |
Photoinduced and Redox-Neutral Radical Pathways
Modern synthetic chemistry has increasingly focused on developing milder and more sustainable methods for radical generation.
Photoinduced Pathways: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from alkyl iodides. researchgate.netacs.org A photocatalyst, upon absorbing light, can become a potent single-electron donor or acceptor. In a reductive quenching cycle, the excited photocatalyst can directly reduce the alkyl iodide to a radical anion, which then fragments. researchgate.net Alternatively, in an oxidative quenching cycle, the photocatalyst can oxidize a reagent that then engages in a Halogen-Atom Transfer (XAT) with the alkyl iodide. nih.gov Remarkably, some radical reactions can be initiated simply by visible light and a silane, without the need for a dedicated photocatalyst. nih.gov
Redox-Neutral Pathways: These processes are particularly elegant as they avoid the need for stoichiometric external oxidants or reductants. An example is the electrochemical redox-neutral cyclization. After initial radical generation, a self-perpetuating cycle can be established where the product-forming radical is a strong enough electron donor to activate another molecule of the starting alkyl iodide, propagating the chain. rsc.org Such electrochemical methods, often mediated by species like molecular oxygen, offer a green alternative to traditional tin-based reagents. rsc.orgucl.ac.ukrsc.org
Cascade Reactions Involving Radical Intermediates
Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. longdom.org These processes are highly efficient for building complex molecular architectures from simpler precursors in a single operation. d-nb.info Radical cascade reactions, in particular, leverage the high reactivity of radical intermediates. d-nb.info
In the context of 2-iodooctan-3-yl acetate, the carbon-iodine (C-I) bond is the most likely site for initiating a radical cascade. Homolytic cleavage of this bond, typically induced by radical initiators (like AIBN) or photolysis, would generate a secondary alkyl radical at the C2 position of the octyl chain. This reactive intermediate could then participate in a variety of cascade sequences.
One potential pathway is the addition of the radical to one or more molecules of a radical acceptor, such as carbon monoxide (CO) or isonitriles, which serve as one-carbon (C1) synthons. cmu.edu Research has demonstrated that alkyl radicals can be trapped by CO to form acyl radicals, which can then be trapped by other molecules in a cascade. cmu.edu For instance, a sequence involving the 2-octan-3-yl acetate radical could, in theory, involve sequential additions to CO molecules, leading to the formation of vicinal dicarbonyl or tricarbonyl structures, which are valuable synthetic intermediates. cmu.edu
Another established cascade strategy involves the addition of a radical to a carbon-carbon triple bond, followed by cyclization. d-nb.info If the 2-iodooctan-3-yl acetate were modified to contain a suitably positioned alkyne, the initial alkyl radical could undergo an intramolecular cyclization, followed by trapping of the resulting vinyl radical. d-nb.info The stereochemical outcome of such reactions is often controlled by steric factors within the transient radical intermediates. d-nb.info
Ester Hydrolysis and Transesterification Kinetics
The ester group in 2-iodooctan-3-yl acetate is susceptible to nucleophilic attack, leading to hydrolysis (reaction with water) or transesterification (reaction with an alcohol). The kinetics of these reactions are influenced by factors such as the catalyst, solvent, and the structure of the ester itself.
Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is typically a reversible process that follows first-order kinetics, especially when water is used as the solvent and is present in a large excess, making it a pseudo-first-order reaction. researchgate.netyoutube.com The reaction proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. The rate of this reaction is generally dependent on temperature and the concentration of the acid catalyst. researchgate.net
Transesterification involves the exchange of the alcohol portion of an ester. These reactions are also typically catalyzed by acids or bases and are reversible. researchgate.net The kinetics of transesterification can be complex, sometimes involving an initial mass-transfer-controlled region if the reactants are immiscible, followed by a kinetically controlled region. unl.edu The formation of products, such as methyl esters in the reaction with methanol (B129727), can act as a mutual solvent, accelerating the reaction by creating a single phase. unl.edu
Catalysts play a crucial role in accelerating the cleavage and exchange of the ester bond in 2-iodooctan-3-yl acetate.
Acid Catalysis : In acid-catalyzed hydrolysis, mineral acids like HCl provide protons to activate the ester. The rate constants are dependent on the solvent system; for example, studies on ethyl acetate in dioxane-water mixtures show that the rate constant varies with the dielectric constant of the medium. ias.ac.in
Base Catalysis : Alkaline hydrolysis is generally faster and effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt, which is resistant to nucleophilic attack by the departing alkoxide. This is a second-order reaction. researchgate.net
Transition Metal Catalysis : Transition metals can also catalyze reactions involving iodoalkyl esters. For example, copper catalysts have been used in the synthesis of iodoalkyl esters from carboxylic acids, cyclic ethers, and sodium iodide. dicp.ac.cn The choice of catalyst and reaction conditions significantly impacts the product yield. While this example involves the formation of iodoalkyl esters rather than their cleavage, it highlights the utility of metal catalysis in transformations involving this functional group class.
The following table, adapted from a study on the copper-catalyzed synthesis of a related iodoalkyl ester, illustrates how catalyst choice and other conditions can affect reaction outcomes. dicp.ac.cn
| Entry | Catalyst | Other Variations from Standard | Yield (%) |
|---|---|---|---|
| 1 | CuI | None | 88 |
| 2 | None | - | <5 |
| 3 | CuBr | - | 28 |
| 4 | CuI | No NaI | Lower Yield |
| 5 | CuI | Lower amount of NaI | Lower Yield |
Data adapted from a study on the synthesis of iodoalkyl esters, illustrating general catalytic effects. dicp.ac.cn
The compound 2-iodooctan-3-ol, the alcohol portion of the ester, possesses a stereocenter at the C3 position (bearing the hydroxyl/acetate group). The stereochemistry at this center can significantly influence the reactivity of the ester.
During hydrolysis or transesterification, the reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (water or an alcohol) on the carbonyl carbon. In a typical acid- or base-catalyzed reaction without a chiral influence, if the reaction were to proceed via cleavage of the acyl-oxygen bond (the most common mechanism), the stereochemistry at the C3 position of the departing alcohol would be retained.
However, if the reaction is catalyzed by a chiral catalyst or an enzyme (like a lipase), the two enantiomers of 2-iodooctan-3-yl acetate may react at different rates. This process, known as kinetic resolution, can be used to separate the enantiomers. Enzymes, in particular, are known for their high stereospecificity in catalyzing the hydrolysis and transesterification of esters, often favoring one enantiomer significantly over the other. The efficiency of such a resolution would depend on how well the enzyme's active site can differentiate between the two enantiomeric configurations of the substrate.
Stereochemical Control in the Synthesis and Transformations of 2 Iodooctan 3 Yl Acetate
Chirality and Stereoisomerism in 2-Iodooctan-3-ol Derivatives
Identification and Characterization of Stereocenters
The structure of 2-iodooctan-3-ol, the precursor to 2-iodooctan-3-yl acetate (B1210297), possesses two stereogenic centers, also known as chiral centers. These are carbon atoms bonded to four different substituents. In the case of 2-iodooctan-3-ol, these centers are located at the C2 and C3 positions of the octan-3-ol backbone. The C2 atom is bonded to a hydrogen atom, an iodine atom, a methyl group, and the C3-bearing hydroxyl group. The C3 atom is bonded to a hydrogen atom, a hydroxyl group, the C2-bearing iodine atom, and a pentyl group.
The presence of two stereocenters means that 2-iodooctan-3-ol can exist as a maximum of 2^n stereoisomers, where n is the number of stereocenters. In this case, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers.
The characterization and assignment of the absolute configuration (R or S) at each stereocenter are crucial. This is typically achieved through a combination of spectroscopic and chiroptical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can be employed to distinguish between diastereomers. Advanced techniques such as X-ray crystallography provide unambiguous determination of the absolute stereochemistry of crystalline derivatives.
Diastereomeric and Enantiomeric Resolution Techniques
The separation of a racemic mixture of enantiomers into its pure components is a process known as resolution. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent or a chiral environment. wikipedia.org
One common method for resolving chiral alcohols like 2-iodooctan-3-ol is through the formation of diastereomeric esters or salts. wikipedia.org This involves reacting the racemic alcohol with an enantiomerically pure chiral acid or base to form a mixture of diastereomers. wikipedia.org These diastereomers, having different physical properties such as solubility, can then be separated by conventional techniques like crystallization or chromatography. wikipedia.org Subsequent removal of the chiral auxiliary regenerates the pure enantiomers of the alcohol. wikipedia.org
For instance, the racemic 2-iodooctan-3-ol could be reacted with an enantiomerically pure chiral carboxylic acid, such as (R)-mandelic acid, to form a mixture of two diastereomeric esters: (2R,3R/2S,3S)-2-iodooctan-3-yl (R)-mandelate and (2R,3S/2S,3R)-2-iodooctan-3-yl (R)-mandelate. These diastereomers can then be separated and the mandelic acid auxiliary cleaved to yield the individual enantiomers of 2-iodooctan-3-ol.
Enzymatic resolution is another powerful technique. Certain enzymes, such as lipases, can selectively catalyze the acylation or deacylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the enantiomers. For example, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer of 2-iodooctan-3-ol, allowing for its separation from the unreacted (S)-enantiomer.
Asymmetric Synthetic Strategies
Asymmetric synthesis aims to directly produce a single, desired stereoisomer, thereby avoiding the need for resolution and the inherent loss of 50% of the material. wikipedia.org
Enantioselective Catalysis in Functionalization and Coupling Reactions
Enantioselective catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. In the context of synthesizing 2-iodooctan-3-yl acetate, enantioselective methods could be applied to introduce the iodo and hydroxyl groups with specific stereochemistry.
For example, the asymmetric dihydroxylation of a suitable octene precursor, followed by a stereospecific conversion of one of the hydroxyl groups to an iodide, could be a viable route. The Sharpless asymmetric dihydroxylation, which uses a chiral osmium catalyst, is a well-established method for the enantioselective synthesis of vicinal diols.
Alternatively, the diastereoselective iodination of a chiral allylic alcohol derived from octene could be employed. rsc.org The existing stereocenter in the allylic alcohol can direct the stereochemical outcome of the iodination reaction.
Diastereoselective Induction in Multistep Syntheses
In a multistep synthesis, the stereochemistry of a newly formed stereocenter can be influenced by an existing stereocenter in the molecule. This phenomenon is known as diastereoselective induction. By carefully choosing the reaction conditions and reagents, it is possible to control the formation of a specific diastereomer.
For the synthesis of 2-iodooctan-3-ol, a strategy could involve the diastereoselective reduction of a chiral α-iodoketone. The stereochemistry of the resulting alcohol would be influenced by the adjacent iodo-substituted stereocenter. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the product.
Another approach is the diastereoselective addition of an organometallic reagent to a chiral α-iodoaldehyde. The pre-existing stereocenter at the α-position to the carbonyl group can direct the nucleophilic attack to one face of the carbonyl, leading to the preferential formation of one diastereomer.
Chiral Auxiliaries and Chiral Pool Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
For the synthesis of 2-iodooctan-3-ol, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the iodo and hydroxyl groups. For example, an achiral enolate could be alkylated with an iodo-containing electrophile in the presence of a chiral auxiliary, such as a chiral oxazolidinone, to generate an enantiomerically enriched product. researchgate.net
The chiral pool methodology utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. These compounds possess inherent chirality that can be transferred to the target molecule through a series of chemical transformations. For instance, a chiral building block derived from a carbohydrate with the desired stereochemistry at specific positions could be elaborated into the 2-iodooctan-3-ol backbone.
Stereochemical Outcomes of Key Reactions
The stereochemical course of reactions involving 2-iodooctan-3-yl acetate is profoundly influenced by the interplay of substrate stereochemistry, reaction mechanism, and the participation of neighboring groups. The presence of an acetate group at the C-3 position, adjacent to the carbon bearing the iodine atom (C-2), plays a crucial role in dictating the stereochemical outcome of nucleophilic substitution and cyclization reactions.
Retention vs. Inversion of Configuration in Substitution Reactions
The substitution of the iodide at C-2 in 2-iodooctan-3-yl acetate can proceed through different stereochemical pathways, primarily retention or inversion of configuration, largely dependent on the potential for neighboring group participation (NGP) by the adjacent acetate group.
In a typical bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in a single, well-defined transition state and leading to a complete inversion of the stereochemical configuration at the reaction center. If 2-iodooctan-3-yl acetate were to react via a classical SN2 mechanism without any involvement of the acetate group, the incoming nucleophile would attack C-2 from the backside relative to the departing iodide, leading to the inversion of its stereocenter.
However, the presence of the acetate group at C-3 provides an alternative pathway through neighboring group participation. nih.govresearchgate.net The carbonyl oxygen of the acetate group can act as an internal nucleophile, attacking the adjacent carbon (C-2) and displacing the iodide leaving group in an intramolecular SN2 reaction. This initial step results in the formation of a cyclic acetoxonium (or dioxolenium) ion intermediate. nih.govresearchgate.net This process occurs with inversion of configuration at C-2.
The subsequent step involves the attack of an external nucleophile on this cyclic intermediate. The nucleophilic attack can, in principle, occur at either of the two electrophilic carbons of the acetoxonium ion (the original C-2 and the carbonyl carbon of the acetate). In the context of substitution at C-2, the nucleophile attacks this carbon, opening the ring. This second step is also an SN2-type reaction, and therefore proceeds with inversion of configuration at the site of attack.
The choice between the direct SN2 pathway (leading to inversion) and the NGP pathway (leading to retention) is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific stereoisomer of the starting material. A simplified representation of these competing pathways and their stereochemical outcomes is presented below.
Table 1: Influence of Reaction Pathway on Stereochemical Outcome of Substitution at C-2 of (2R,3S)-2-Iodooctan-3-yl Acetate
| Reaction Pathway | Intermediate | Stereochemistry of Product at C-2 | Overall Outcome |
| Direct SN2 | Pentacoordinate Transition State | S | Inversion |
| Neighboring Group Participation | Cyclic Acetoxonium Ion | R | Retention |
This table is illustrative and based on established principles of stereochemistry. The specific outcomes can be influenced by reaction conditions.
Stereospecificity in Ring-Opening and Cyclization Processes
The structure of 2-iodooctan-3-yl acetate also lends itself to intramolecular cyclization reactions, where the stereochemistry of the starting material dictates the stereochemistry of the cyclic product in a highly specific manner. One of the most common cyclization reactions for a halohydrin or its ester derivative is the formation of an epoxide.
In the case of 2-iodooctan-3-yl acetate, treatment with a non-nucleophilic base can induce the formation of an epoxide. The reaction proceeds via an intramolecular Williamson ether synthesis-type mechanism. The base would first hydrolyze the acetate ester to generate the corresponding alkoxide. This alkoxide, being a potent internal nucleophile, would then attack the adjacent carbon bearing the iodine atom (C-2), displacing the iodide in an intramolecular SN2 reaction.
For this intramolecular SN2 reaction to occur, the participating groups must adopt an anti-periplanar conformation. This means that the alkoxide nucleophile and the iodide leaving group must be on opposite sides of the C2-C3 bond. This geometric constraint ensures that the stereochemistry of the starting iodohydrin ester directly controls the stereochemistry of the resulting epoxide.
For example, if we consider the cyclization of a specific diastereomer of 2-iodooctan-3-ol (derived from the hydrolysis of the acetate), the anti relationship between the hydroxyl group and the iodine will lead to a specific epoxide stereoisomer. This high degree of stereospecificity is a hallmark of such intramolecular cyclization reactions.
Conversely, the ring-opening of a corresponding epoxide with a nucleophile, such as an iodide ion in the presence of an acid, would also be a stereospecific process. The acid would protonate the epoxide oxygen, making it a better leaving group. The iodide nucleophile would then attack one of the epoxide carbons from the backside, leading to a trans or anti arrangement of the iodo and hydroxyl groups in the resulting iodohydrin.
Table 2: Stereospecific Cyclization and Ring-Opening Reactions
| Starting Material Diastereomer (Iodohydrin) | Conformation for Cyclization | Epoxide Product Stereoisomer | Ring-Opening Nucleophile | Product Diastereomer (Iodohydrin) |
| (2R,3R)-2-Iodooctan-3-ol | Anti-periplanar | trans-2,3-Epoxyoctane | I⁻/H⁺ | (2R,3R) and (2S,3S) |
| (2R,3S)-2-Iodooctan-3-ol | Anti-periplanar | cis-2,3-Epoxyoctane | I⁻/H⁺ | (2R,3S) and (2S,3R) |
This table presents a hypothetical scenario based on the well-established stereospecificity of epoxide formation and ring-opening reactions. The actual product distribution in ring-opening may depend on the specific reaction conditions and the substitution pattern of the epoxide.
Advanced Analytical Techniques for Comprehensive Characterization
High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, and Multinuclear)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Acetic acid;2-iodooctan-3-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be employed.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts would be influenced by the electronegativity of adjacent atoms, with protons closer to the iodine and oxygen atoms resonating at a lower field. For instance, the proton on the carbon bearing the iodine (C2) would likely appear as a multiplet due to coupling with neighboring protons. Similarly, the proton on the carbon with the acetate (B1210297) group (C3) would also be shifted downfield.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The presence of the iodine atom would cause a significant upfield shift for the carbon it is attached to (C2) due to the "heavy atom effect" researchgate.net. Conversely, the carbon attached to the electron-withdrawing acetate group (C3) and the carbonyl carbon of the acetate would be shifted downfield.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to piece together the alkyl chain. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the iodo and acetate functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH₃) | ~ 1.0 | ~ 14 |
| 2 (CHI) | ~ 4.0 - 4.2 | ~ 30 - 35 |
| 3 (CHOAc) | ~ 5.0 - 5.2 | ~ 75 - 80 |
| 4 (CH₂) | ~ 1.5 - 1.7 | ~ 30 - 35 |
| 5 (CH₂) | ~ 1.2 - 1.4 | ~ 25 - 30 |
| 6 (CH₂) | ~ 1.2 - 1.4 | ~ 22 - 27 |
| 7 (CH₂) | ~ 1.2 - 1.4 | ~ 31 - 36 |
| 8 (CH₃) | ~ 0.9 | ~ 14 |
| Acetate CH₃ | ~ 2.1 | ~ 21 |
| Acetate C=O | - | ~ 170 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₉IO₂), the expected exact mass can be calculated.
HRMS: This technique would confirm the molecular formula by matching the experimentally determined mass to the theoretical mass with a high degree of accuracy (typically within 5 ppm).
Tandem MS (MS/MS): By inducing fragmentation of the molecular ion, tandem MS provides valuable structural information. Characteristic fragmentation patterns for long-chain alcohol acetates include the loss of the acetate group and cleavage of the carbon-carbon bonds. For this compound, key fragmentation pathways would likely involve the loss of an iodine radical (I•), the loss of acetic acid (CH₃COOH), and alpha-cleavage adjacent to the oxygen and iodine atoms libretexts.orgyoutube.com. The resulting fragment ions would help to confirm the positions of the functional groups along the octanol (B41247) backbone.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment | Description |
|---|---|---|
| [M]+ | [C₁₀H₁₉IO₂]+ | Molecular Ion |
| [M - I]+ | [C₁₀H₁₉O₂]+ | Loss of Iodine Radical |
| [M - CH₃COOH]+ | [C₈H₁₅I]+ | Loss of Acetic Acid |
| [M - C₅H₁₁]+ | [C₅H₈IO₂]+ | Alpha-cleavage |
Note: The relative abundances of these fragments would depend on the ionization technique and energy.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption bands in the IR spectrum.
For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group at approximately 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent in the 1000-1300 cm⁻¹ region. Additionally, C-H stretching vibrations from the alkyl chain would be observed around 2850-3000 cm⁻¹ researchgate.netspectroscopyonline.com. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm the conversion of the alcohol to the acetate ester libretexts.org. The C-I stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850 - 3000 | C-H Stretch | Alkyl Chain |
| 1735 - 1750 | C=O Stretch | Ester |
| 1000 - 1300 | C-O Stretch | Ester |
| 500 - 600 | C-I Stretch | Iodoalkane |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the connectivity of all atoms and provide precise bond lengths and angles. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters (at C2 and C3 in this case), which is crucial for understanding its biological activity and stereospecific reactions.
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, as well as for quantifying its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.
Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for purity analysis. A non-polar or medium-polarity capillary column would be used, and the compound would be detected by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (GC-MS) for identification of any impurities nih.govnih.gov. The retention time of the compound would be characteristic under specific chromatographic conditions.
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination, particularly if the compound has limited thermal stability. Due to the non-polar nature of the molecule, a reversed-phase HPLC method would be appropriate pharmaguru.cojordilabs.compharmaknowledgeforum.com. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS).
Table 4: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (e.g., DB-5) | Helium | FID or MS |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV, ELSD, or MS |
By employing this suite of advanced analytical techniques, a comprehensive characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent applications.
Lack of Scientific Data for "this compound" Prevents Article Generation
Following a comprehensive investigation of scientific literature and chemical databases, no research, analytical data, or registered information could be found for the chemical compound specified as "this compound". The unique combination of these terms does not correspond to a recognized compound in the available scientific domain.
The user's explicit instructions require the generated article to focus solely on "this compound" and strictly exclude any information, examples, or discussions that fall outside the explicit scope of this specific compound. Due to the complete absence of scientific data for this substance, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to these constraints. Fulfilling the request as written would require the fabrication of data and research findings, which is contrary to the principles of scientific accuracy.
While general principles of the requested analytical techniques can be discussed, their specific application, research findings, and data tables for the characterization of "this compound" cannot be provided. The techniques outlined in the request are highly specific and their application—including method parameters, separation efficiency, and detection limits—is entirely dependent on the physical and chemical properties of the analyte .
Therefore, the article cannot be generated as requested. It is recommended that the subject compound be verified for correctness. Should the user wish to proceed with an article on the specified advanced analytical techniques as they apply to structurally similar compounds (e.g., chiral iodo-alcohols or other organoiodine compounds), the request would need to be revised to allow for this broader scope.
Synthetic Utility and Applications of 2 Iodooctan 3 Yl Acetate in Complex Chemical Synthesis
Building Block in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The reactivity of 2-iodooctan-3-yl acetate (B1210297) is dominated by the chemistry of its secondary alkyl iodide moiety. This functional group can participate in a range of coupling and substitution reactions, making it a valuable synthon for constructing more complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in organic synthesis. While traditionally applied to aryl and vinyl halides, significant progress has enabled the use of alkyl electrophiles, including secondary iodides like 2-iodooctan-3-yl acetate. However, their application is often challenging due to competing side reactions, most notably facile β-hydride elimination from the alkylpalladium intermediate.
Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, has been adapted for unactivated secondary alkyl halides. nih.govresearchgate.netwikipedia.org Nickel-based catalyst systems or palladium catalysts with specialized, bulky phosphine (B1218219) ligands are often required to favor the desired cross-coupling over elimination. nih.govorganic-chemistry.org For a substrate like 2-iodooctan-3-yl acetate, a Suzuki coupling could introduce a new alkyl, alkenyl, or aryl group at the C2 position. The reaction proceeds via oxidative addition of the C-I bond to a low-valent metal center, followed by transmetalation with the activated organoboron species and subsequent reductive elimination to furnish the product. wikipedia.orgorganic-chemistry.org The ability to form C(sp³)–C(sp³), C(sp³)–C(sp²), and C(sp³)–C(sp) bonds under relatively mild conditions makes this a powerful tool. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction classically couples a terminal alkyne with an aryl or vinyl halide using a dual palladium and copper catalyst system. gold-chemistry.orgwikipedia.orgnrochemistry.com Extending this reaction to unactivated alkyl halides has been a significant challenge. Nevertheless, methods have been developed for the coupling of primary and even some secondary alkyl halides. thieme-connect.com Nickel-catalyzed systems have shown promise for coupling non-activated alkyl halides, including chlorides, and can be selective for a specific carbon-halogen bond. acs.org Palladium-N-heterocyclic carbene (NHC) complexes have also been successfully employed for the Sonogashira coupling of secondary alkyl bromides and iodides. thieme-connect.com However, the success with secondary systems is highly dependent on the specific substrate and reaction conditions, with some protocols failing to couple secondary alkyl iodides effectively. acs.org If successful, this reaction would install a substituted alkyne at the C2 position of the octyl chain.
Heck Reaction: The Heck reaction involves the coupling of an organohalide with an alkene. nih.govresearchgate.net Its application to unactivated alkyl halides is particularly difficult because a β-hydride elimination step is a required part of the catalytic cycle, which often competes prematurely with the desired reaction pathway. nih.govacs.org Recent advancements have demonstrated that palladium-catalyzed Heck reactions of unactivated secondary and tertiary alkyl halides can proceed efficiently, often requiring photo-irradiation with visible light to facilitate the initial oxidative addition step via a single-electron transfer (SET) mechanism. acs.orgnih.gov This approach allows for the alkenylation of the C2 position, offering a route to create more complex unsaturated structures.
Electrophilic and Nucleophilic Substitution Reactions
As an alkyl halide, 2-iodooctan-3-yl acetate is a prime substrate for substitution reactions where the iodide acts as a good leaving group.
Nucleophilic Substitution: This is the most fundamental reaction of alkyl halides. 2-Iodooctan-3-yl acetate can readily undergo nucleophilic substitution via both Sₙ2 and Sₙ1 mechanisms, depending on the reaction conditions.
Sₙ2 Reactions: With strong, non-bulky nucleophiles in polar aprotic solvents, the reaction proceeds via a concerted, bimolecular (Sₙ2) mechanism. youtube.comlibretexts.org This reaction is stereospecific, occurring with complete inversion of configuration at the electrophilic carbon (C2). utexas.eduyoutube.com Classic studies on the closely related compound, (R)-(-)-2-iodooctane, demonstrated this principle unequivocally. The reaction of 2-iodooctane (B1593957) with radioactive iodide ions showed that the rate of racemization was double the rate of radioactive isotope incorporation, which is only possible if each substitution event proceeds with inversion. utexas.edu
| Reaction Parameter | Observation for 2-Iodooctane + I⁻* | Implication |
| Reaction Order | Second-order overall (First order in alkyl iodide, First order in nucleophile) | Bimolecular (Sₙ2) mechanism utexas.edu |
| Stereochemistry | Complete inversion of configuration at the reaction center | Backside attack by the nucleophile utexas.eduyoutube.com |
| Kinetics | Rate of racemization = 2 x Rate of isotope exchange | Confirms stereospecific inversion for every substitution event utexas.edu |
Sₙ1 Reactions: In the presence of a polar protic solvent (e.g., water, ethanol) and a weak nucleophile, the reaction can proceed through a unimolecular (Sₙ1) pathway. libretexts.orgmasterorganicchemistry.com This involves the formation of a planar secondary carbocation intermediate at C2 after the iodide leaving group departs. libretexts.org Because the nucleophile can attack this flat intermediate from either face, the reaction typically leads to a mixture of retention and inversion products, resulting in racemization if the carbon is a stereocenter.
Electrophilic Substitution: The term "electrophilic substitution" typically refers to reactions of aromatic compounds. For an aliphatic compound like 2-iodooctan-3-yl acetate, it does not undergo electrophilic substitution in the traditional sense. Instead, the molecule itself acts as an electrophile at the electron-deficient C2 carbon, which is then attacked by nucleophiles as described above.
Elimination and Rearrangement Reactions
Elimination and rearrangement reactions are important pathways that often compete with nucleophilic substitution, particularly for secondary alkyl halides.
Elimination Reactions: Elimination reactions result in the formation of an alkene. The mechanism can be bimolecular (E2) or unimolecular (E1).
E2 Elimination: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and occurs in a single, concerted step. libretexts.orgkhanacademy.org The reaction requires an anti-periplanar arrangement of a β-hydrogen and the iodide leaving group. libretexts.orgmsu.edu For 2-iodooctan-3-yl acetate, there are β-hydrogens at C1 and C3.
Regioselectivity: The major product is typically governed by the Zaitsev rule, which predicts the formation of the more substituted (and more stable) alkene. msu.educhemistrysteps.com Removal of a proton from C3 would yield oct-2-en-3-yl acetate. However, if a bulky base is used, the Hofmann rule may prevail, leading to the formation of the less substituted alkene as the major product. chemistrysteps.com In this case, removal of a proton from C1 would yield oct-1-en-3-yl acetate.
E1 Elimination: This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and is therefore favored under similar conditions (polar protic solvents, weak bases, heat). msu.edu The E1 reaction is often a side product of Sₙ1 reactions.
| Condition | Favored Pathway(s) | Expected Product Type(s) |
| Strong, non-bulky nucleophile (e.g., NaCN) | Sₙ2 | Substituted product (inversion) |
| Strong, bulky base (e.g., KOtBu) | E2 | Less-substituted alkene (Hofmann) |
| Strong, non-bulky base (e.g., NaOEt) | E2 > Sₙ2 | More-substituted alkene (Zaitsev) |
| Weak nucleophile/weak base in polar protic solvent (e.g., CH₃OH, heat) | Sₙ1 / E1 | Racemized substitution and elimination products |
Rearrangement Reactions: Whenever a carbocation is formed, as in Sₙ1 and E1 reactions, it is susceptible to rearrangement to form a more stable carbocation. masterorganicchemistry.comlibretexts.org In the case of the C2 carbocation formed from 2-iodooctan-3-yl acetate, a 1,2-hydride shift from C3 is a possibility. khanacademy.org This would move the positive charge to C3. The stability of this rearranged carbocation would be influenced by the electron-withdrawing inductive effect and potential resonance-donating effect of the adjacent oxygen atom. If rearrangement occurs, it will lead to a mixture of constitutional isomers in the final product pool. masterorganicchemistry.com
Precursor in the Synthesis of Bioactive Molecules
The combination of an eight-carbon chain, stereocenters, and versatile functional groups (iodide and acetate/hydroxyl) makes 2-iodooctan-3-yl acetate a potential synthon for constructing biologically active molecules, particularly those related to lipids and other natural products. numberanalytics.comnih.gov
Pharmaceutical Intermediates and Lead Compounds
While no major drug is directly synthesized from 2-iodooctan-3-yl acetate, its structure is representative of synthons used to build larger, more complex molecules. Functionalized C8 chains are key components of various bioactive compounds. nih.govnih.govresearchgate.net
Bioactive Lipids: Many bioactive lipids, which act as signaling molecules in physiological processes, are derived from fatty acids. nih.govresearchgate.netbiomolther.org The eight-carbon backbone of 2-iodooctan-3-yl acetate is reminiscent of medium-chain fatty acids, which have roles in metabolism and can possess therapeutic properties. biomolther.orgnih.gov The C3-hydroxyl group (after hydrolysis of the acetate) is a common feature in many natural products, including some prostaglandins (B1171923) and other eicosanoids. The iodide at C2 provides a reactive site to couple this lipid-like fragment to other parts of a target molecule, such as an aromatic or heterocyclic system, using the cross-coupling reactions described previously.
Chiral Building Blocks: The presence of stereocenters at C2 and C3 means that enantiomerically pure 2-iodooctan-3-yl acetate can serve as a chiral building block. This is crucial in pharmaceutical synthesis, where often only one enantiomer of a drug is active. Iodoalkanes can be synthesized from alcohols, allowing for the transfer of chirality from readily available chiral pools. manac-inc.co.jp
Agrochemicals and Specialty Chemicals
The principles that make 2-iodooctan-3-yl acetate a potential pharmaceutical intermediate also apply to its use in the synthesis of agrochemicals and other specialty chemicals.
Pheromones and Insecticides: Many insect pheromones are long-chain unsaturated alcohols, esters, or epoxides. The C8 chain of 2-iodooctan-3-yl acetate provides a suitable carbon skeleton that can be elaborated through coupling and elimination reactions to generate the specific double bond geometries often found in these signaling molecules.
Specialty Surfactants and Materials: The amphiphilic nature of the molecule (a polar head from the acetate/hydroxyl group and a nonpolar hydrocarbon tail) is a foundational characteristic of surfactants. By modifying the structure, for instance, by coupling the iodide to a polar head group, novel surfactants with specific properties could be designed. Iodine itself is a versatile reagent in organic synthesis for creating a range of functionalized molecules. niscpr.res.inorganic-chemistry.org
No Information Found for "Acetic acid;2-iodooctan-3-ol"
Following a comprehensive search of scientific databases and literature, no data or research articles were found for the chemical compound specified as "this compound" or its ester form, 2-iodooctan-3-yl acetate.
Extensive queries were performed to locate information regarding the synthesis, applications, and chemical properties of this specific molecule. The searches included variations of the chemical name and targeted inquiries into its potential role in natural product synthesis, strategies for incorporating related iodo-alkyl fragments, and its impact on molecular complexity.
The search results did not yield any studies, papers, or patents that mention or discuss "this compound" or "2-iodooctan-3-yl acetate." The inquiries returned general information on acetic acid nih.govwikipedia.orgbyjus.comsigmaaldrich.comturito.com, and some results for different iodinated acetate compounds, such as 19-iodocholesterol 3-acetate nih.gov, which is structurally distinct from the requested compound. Additionally, general methods for creating other iodo-compounds and various unrelated acetate esters were found, but none were specific to the octanol (B41247) derivative . beilstein-journals.orgnih.govnih.govnih.gov
Due to the complete absence of scientific literature or data on "this compound," it is not possible to generate the requested article on its synthetic utility and applications. The compound does not appear to be a subject of published chemical research, and therefore, no information exists to fulfill the requirements of the provided outline.
Future Directions and Emerging Research Avenues
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste and environmental impact. mdpi.com Future research on the synthesis of acetic acid;2-iodooctan-3-ol will likely focus on developing more sustainable methods. This includes the use of environmentally friendly solvents, such as water, and the development of catalytic systems that are both efficient and recyclable. rsc.org
One promising area is the use of solid-supported catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. nih.govnih.gov For the esterification step in the synthesis of the target molecule, novel catalysts like titania-supported silica (B1680970) sulfuric acid (TiFe2O4@SiO2–SO3H) and amorphous silica-zirconia (SiO2-ZrO2) have shown high activity and potential for reuse. nih.govnih.gov Additionally, biocatalysis, utilizing enzymes like lipases, offers a green alternative for esterification, often proceeding under mild conditions and with high selectivity. rsc.org The development of catalytic asymmetric iodoesterification, a reaction that could potentially synthesize chiral iodoesters in a single step from simple alkenes and carboxylic acids, represents a significant leap towards more efficient and sustainable synthesis. rikkyo.ac.jp
Integration of Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govthieme-connect.de The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.
Multi-step syntheses of complex molecules, including active pharmaceutical ingredients, have been successfully demonstrated using flow systems. nih.gov For instance, the selective reduction of esters and other functional group transformations can be precisely controlled in continuous-flow reactors, minimizing side reactions and improving yields. researchgate.net The synthesis of esters and α-ketoesters has been effectively achieved using flow chemistry, sometimes employing immobilized reagents and scavengers to ensure high purity of the product. researchgate.net This technology is particularly well-suited for handling hazardous reagents and for reactions that require precise temperature and time control, which is often the case in halogenation and esterification reactions. nih.govthieme-connect.de The future will likely see the development of fully integrated, multi-step flow syntheses for compounds like this compound. rsc.org
Application of Machine Learning and AI in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical synthesis by enabling rapid prediction and optimization of reaction conditions. beilstein-journals.orgchemrxiv.orgnih.gov For a target molecule like this compound, ML algorithms can be trained on existing reaction data to predict optimal catalysts, solvents, temperatures, and reactant concentrations. beilstein-journals.org
These computational tools can significantly reduce the number of experiments required to achieve high yields and selectivity, saving time and resources. duke.edu ML models can analyze complex relationships between various reaction parameters that may not be intuitive to human chemists. duke.edu The development of software tools that can suggest and iteratively refine experimental protocols based on a small number of initial data points is a rapidly advancing area. duke.edu As more high-throughput experimental data becomes available, the predictive power of these models will continue to improve, accelerating the discovery and development of new synthetic routes. beilstein-journals.org
Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalysts is a cornerstone of advancing synthetic chemistry. mdpi.com For the synthesis of this compound, research into new catalytic systems will be crucial for improving the efficiency and selectivity of both the iodination and esterification steps.
Recent advancements have seen the development of highly active and reusable solid acid catalysts for esterification, such as metal-organic frameworks (MOFs) and functionalized nanoparticles. nih.govijesd.org In the realm of asymmetric synthesis, the creation of chiral catalysts for reactions like iodoesterification is a major goal. rikkyo.ac.jpnumberanalytics.com A recently developed catalytic asymmetric iodoesterification utilizes a unique catalyst system that harmonizes multiple non-covalent interactions to achieve high enantioselectivity. rikkyo.ac.jp This approach, which involves the careful design of ligands and the use of specific iodinating agents, could be adapted for the synthesis of specific stereoisomers of this compound. rikkyo.ac.jp The ongoing exploration of new ligands, metal complexes, and organocatalysts will undoubtedly lead to more powerful and selective synthetic tools. numberanalytics.com
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
A deep understanding of reaction mechanisms is essential for the rational design of improved synthetic strategies. Advanced spectroscopic techniques and computational chemistry are powerful tools for elucidating the intricate details of reaction pathways.
For the formation of the iodohydrin precursor to this compound, understanding the mechanism of halohydrin formation is key. khanacademy.orgyoutube.com This involves studying the formation of the cyclic halonium ion intermediate and the subsequent nucleophilic attack by water. khanacademy.orgyoutube.com Spectroscopic methods, such as NMR and mass spectrometry, are invaluable for identifying intermediates and characterizing the final products, including their stereochemistry. nih.gov
Computational modeling can provide detailed insights into the transition states and energy profiles of reactions, helping to explain observed selectivities. For instance, theoretical calculations were instrumental in understanding the complex interplay of forces in the catalytic asymmetric iodoesterification reaction. rikkyo.ac.jp The combination of advanced spectroscopic analysis and high-level computational studies will continue to provide a deeper understanding of the mechanisms involved in the synthesis of complex molecules like this compound, paving the way for more efficient and selective synthetic methods.
Q & A
Q. What are the key physical and chemical properties of acetic acid;2-iodooctan-3-ol that influence its behavior in organic synthesis?
- Methodological Answer: The compound's iodine atom acts as a strong leaving group, making it reactive in nucleophilic substitution (SN2) reactions. Key properties include:
- Solubility: Miscible in polar solvents (e.g., acetic acid) due to hydroxyl and carboxyl groups but less so in non-polar solvents.
- Boiling/Melting Points: Influenced by hydrogen bonding and molecular weight (e.g., acetic acid’s boiling point: ~118°C; iodine’s steric effects may lower volatility).
- Acidity: The carboxylic acid group (pKa ~2.5) and hydroxyl group (pKa ~10–12) dictate proton transfer in reactions.
Experimental determination methods: - DSC/TGA for thermal stability .
- NMR/IR Spectroscopy for structural confirmation (e.g., iodine’s deshielding effect in ¹³C NMR) .
Q. How is this compound synthesized, and what catalytic systems are effective?
- Methodological Answer: A plausible synthesis route:
Iodination of Octan-3-ol: React octan-3-ol with iodine and a mild oxidizing agent (e.g., PIFA) in acetic acid as a solvent .
Acid Catalysis: Use sulfuric acid or Amberlyst-15 to protonate intermediates, enhancing reaction rates.
Key considerations:
- Catalyst Selection: Metal-free conditions avoid iodine displacement side reactions.
- Monitoring: TLC (Rf values) or GC-MS to track iodine incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer: Common contradictions arise from:
- Tautomerization: Keto-enol shifts in acetic acid derivatives alter peak positions.
- Impurities: Unreacted iodine or byproducts (e.g., alkyl iodides).
Resolution Strategies: - 2D NMR Techniques: HSQC and HMBC to assign carbon-proton correlations .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₀H₁₉IO₃) and rule out adducts .
- Computational Validation: Compare experimental IR stretches with DFT-calculated vibrational modes .
Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer: Design of Experiments (DoE): Use factorial designs to test variables:
- Temperature: Elevated temps (50–80°C) for faster iodination but risk decomposition.
- Solvent Ratio: Acetic acid/water mixtures balance reactivity and solubility .
Yield Optimization Table:
Q. How does the iodine substituent in 2-iodooctan-3-ol influence its reactivity compared to non-halogenated analogs?
- Methodological Answer:
- Leaving Group Ability: Iodine’s polarizability accelerates SN2 reactions (e.g., substitution with nucleophiles like OH⁻ or NH₃).
- Steric Effects: The bulky iodine atom may hinder reactivity in sterically crowded environments.
Case Study: Compare reaction rates of 2-iodooctan-3-ol vs. 2-bromooctan-3-ol in NaOH-mediated hydrolysis via kinetic assays (UV-Vis monitoring at 280 nm) .
Data Analysis and Validation Questions
Q. What statistical methods are recommended for analyzing contradictory results in biological assays involving this compound?
- Methodological Answer:
- Outlier Detection: Grubbs’ test to identify anomalous data points in dose-response curves.
- Meta-Analysis: Pool data from independent studies (e.g., antimicrobial activity) using random-effects models to account for variability .
- Sensitivity Analysis: Vary assay parameters (pH, incubation time) to identify reproducibility thresholds .
Q. How can computational modeling predict the interaction of this compound with lipid membranes?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use CHARMM36 force fields to model insertion into lipid bilayers.
- Free Energy Calculations: Determine partitioning coefficients (log P) via umbrella sampling .
- Validation: Compare with experimental data from Langmuir trough measurements .
Safety and Handling Protocols
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
